N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride typically involves the reaction of 3,5-dimethylpyrazole with sulfonyl chloride in the presence of a base, followed by quaternization with methyl iodide . The reaction conditions often include:
Temperature: Room temperature
Solvent: Anhydrous conditions
Catalyst: Base such as triethylamine
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: To handle large volumes of reactants
Continuous Flow Systems: For efficient and consistent production
Purification Steps: Including crystallization and filtration to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide
Reduction: Using reducing agents such as sodium borohydride
Substitution: Nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions
Reduction: Sodium borohydride in methanol
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Corresponding sulfone derivatives
Reduction: Reduced pyrazole derivatives
Substitution: Alkylated pyrazole derivatives.
Scientific Research Applications
N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Employed in the study of enzyme inhibition and protein interactions
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor for certain enzymes, affecting their activity
Protein Binding: It binds to specific proteins, altering their function and activity
Pathways Involved: The compound influences various biochemical pathways, including those related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1H-pyrazole-4-sulfonamide
- 3,5-dimethyl-1H-pyrazole-4-sulfonamide
- N,N,3-trimethyl-1H-pyrazole-4-sulfonamide
Uniqueness
N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetramethyl substitution enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S.ClH/c1-5-7(6(2)9-8-5)13(11,12)10(3)4;/h1-4H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLXLPRGZOTLCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126159-97-3 |
Source
|
Record name | N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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